c-Fms-IN-13

CSF-1R kinase inhibition biochemical assay

c-Fms-IN-13 (CAS 885704-58-5) is a patent-disclosed FMS/CSF-1R kinase inhibitor (IC50 17 nM) with a chemical scaffold (C22H26N4O2) distinct from the pyrrolopyridine core of PLX3397 and the aminopyrimidine core of BLZ945. Critical for medicinal chemistry SAR expansion and biochemical counter-screening against reference inhibitors with documented selectivity profiles. Supplied as ≥98% pure solid; DMSO soluble (≥10 mM) for standardized dose-response assay preparation. Note: published selectivity panel data across the type III RTK family (c-Kit, FLT3, PDGFRα/β) is currently absent—users must independently verify kinase selectivity before attributing cellular phenotypes to CSF-1R inhibition. Not recommended for in vivo studies without comprehensive PK/PD characterization.

Molecular Formula C22H26N4O2
Molecular Weight 378.5 g/mol
Cat. No. B8724323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namec-Fms-IN-13
Molecular FormulaC22H26N4O2
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CC(=C(C=C2)NC(=O)C3=CC=C(O3)C#N)N4CCCCC4
InChIInChI=1S/C22H26N4O2/c23-16-18-8-10-21(28-18)22(27)24-19-9-7-17(25-11-3-1-4-12-25)15-20(19)26-13-5-2-6-14-26/h7-10,15H,1-6,11-14H2,(H,24,27)
InChIKeyQSPUWGIYPBXIJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





c-Fms-IN-13 CSF-1R Inhibitor Procurement: Compound Identity and Source Documentation


c-Fms-IN-13 is a small-molecule inhibitor of the colony-stimulating factor 1 receptor (CSF-1R, also known as c-Fms or M-CSFR), a type III receptor tyrosine kinase implicated in macrophage biology, inflammation, and tumor microenvironment regulation [1]. The compound is identified in vendor catalogs as a potent FMS kinase inhibitor with a reported biochemical IC50 of 17 nM . Its chemical identity corresponds to CAS 885704-58-5 with molecular formula C22H26N4O2 and molecular weight 378.47 g/mol . According to vendor documentation, c-Fms-IN-13 (referenced as compound 14 in some sources and compound 32 in others) is extracted from patent WO2019134661A1, which discloses CSF-1R inhibitors for potential oncology applications [2]. The compound is supplied as a solid with purity specifications typically ≥98% by HPLC .

Why CSF-1R Inhibitors Cannot Be Interchanged: Selectivity Profiles Dictate Experimental Outcomes


CSF-1R inhibitors exhibit profoundly divergent selectivity profiles across the type III receptor tyrosine kinase family (c-Kit, FLT3, PDGFRα/β), which directly determines their utility in specific experimental contexts [1]. For instance, PLX3397 (pexidartinib) potently inhibits both CSF-1R (IC50 20 nM) and c-Kit (IC50 10 nM), rendering it unsuitable for experiments requiring CSF-1R-specific pathway interrogation . Conversely, GW2580 demonstrates 150- to 500-fold selectivity for CSF-1R over c-Kit, FLT3, and EGFR-family kinases, enabling cleaner target deconvolution in macrophage biology studies . BLZ945 (sotuletinib) achieves >1000-fold selectivity over other receptor tyrosine kinases with CSF-1R IC50 of 1 nM, a profile critical for neuroscience applications where off-target kinase inhibition confounds microglia depletion interpretation [2]. Substituting one CSF-1R inhibitor for another without quantitative selectivity data risks introducing uncharacterized off-target effects that invalidate mechanistic conclusions. For c-Fms-IN-13, the critical procurement consideration is whether its selectivity profile aligns with the end-user's requirement for either (a) potent dual CSF-1R/c-Kit inhibition (PLX3397-like), (b) high CSF-1R selectivity with brain penetration (BLZ945-like), or (c) moderate selectivity with well-characterized in vivo pharmacology (GW2580-like). The absence of published selectivity panel data for c-Fms-IN-13 creates material uncertainty that must be resolved prior to substitution decisions.

c-Fms-IN-13 Quantitative Evidence Guide: Potency and Comparator Analysis


Biochemical CSF-1R Inhibitory Potency of c-Fms-IN-13

c-Fms-IN-13 exhibits a biochemical IC50 of 17 nM against FMS kinase (CSF-1R/c-Fms) in an enzymatic assay [1]. This value is comparable in magnitude to PLX3397 (IC50 20 nM against cFMS) and GW2580 (IC50 30 nM against cFMS) , placing c-Fms-IN-13 within the moderate-to-high potency range for this target class. However, BLZ945 achieves substantially greater potency with an IC50 of 1 nM [2], representing a 17-fold difference. Note that the assay conditions (ATP concentration, substrate, detection method) for the c-Fms-IN-13 IC50 measurement are not publicly documented, precluding rigorous cross-assay comparison.

CSF-1R kinase inhibition biochemical assay

Comparative Potency of CSF-1R Inhibitors: c-Fms-IN-13 Versus Established Reference Compounds

Within the broader landscape of commercially available CSF-1R inhibitors, c-Fms-IN-13 (IC50 17 nM) [1] occupies an intermediate potency tier. More potent alternatives include c-Fms-IN-1 (IC50 0.8 nM) [2], c-Fms-IN-10 (IC50 2 nM) [3], and c-Fms-IN-14 (IC50 4 nM) [4]. Less potent analogs include c-Fms-IN-15 (IC50 563 nM) [5]. The 17 nM potency of c-Fms-IN-13 is statistically indistinguishable from PLX3397 (20 nM) under typical assay variability, but is 21-fold weaker than c-Fms-IN-1 and 17-fold weaker than BLZ945. This positioning suggests c-Fms-IN-13 may be suitable for applications where moderate potency is acceptable or where the specific chemotype (distinct from PLX3397's pyrrolopyridine and BLZ945's aminopyrimidine scaffolds) is required for structure-activity relationship studies.

CSF-1R kinase inhibitor panel comparative pharmacology

Selectivity Profile Data Gap: Critical Limitation for c-Fms-IN-13

A comprehensive kinase selectivity profile for c-Fms-IN-13 is not available in the public domain. Vendor claims of 'high selectivity for CSF1R over PDGFR, KIT, and FLT3' are not accompanied by quantitative IC50 values for these off-target kinases. This contrasts sharply with established comparators: PLX3397 has published IC50 values for FLT3 (160 nM), KDR (350 nM), LCK (860 nM), FLT1 (880 nM), and NTRK3 (890 nM), representing 8- to 44-fold selectivity windows . GW2580 has documented 150- to 500-fold selectivity over b-Raf, CDK4, c-KIT, c-SRC, EGFR, ERBB2/4, ERK2, FLT-3, GSK3, ITK, and JAK2 . The absence of analogous data for c-Fms-IN-13 means that off-target liabilities cannot be assessed, nor can the compound's utility be benchmarked against reference inhibitors. For experiments requiring unambiguous target attribution (e.g., siRNA rescue, CRISPR validation, or pathway-specific reporter assays), this data gap represents a material procurement risk.

kinase selectivity off-target profiling data gap

Absence of In Vivo Pharmacokinetic and Efficacy Data

No peer-reviewed studies reporting in vivo pharmacokinetic parameters, oral bioavailability, brain penetration, or disease model efficacy for c-Fms-IN-13 were identified in the search corpus. Vendor sources do not provide ADME data, tissue distribution profiles, or in vivo target engagement metrics [1]. This contrasts with the extensive in vivo characterization of comparator compounds: PLX3397 has documented microglia depletion efficacy in mice (70-90% depletion with 290-600 ppm dietary administration) and tumor microenvironment modulation data; GW2580 has validated anti-arthritic activity in mouse models at 75-100 mg/kg ; BLZ945 is characterized as brain-penetrant with >1000× selectivity [2]. For users requiring in vivo CSF-1R inhibition with predictable exposure-response relationships, c-Fms-IN-13's lack of published in vivo data precludes informed experimental design without extensive preliminary PK/PD characterization.

in vivo pharmacology bioavailability PK/PD

c-Fms-IN-13 Application Scenarios: Evidence-Supported Use Cases and Critical Caveats


In Vitro Biochemical CSF-1R Inhibition Screening

c-Fms-IN-13 may be employed as a biochemical tool for CSF-1R enzymatic inhibition studies where moderate potency (IC50 17 nM) is sufficient and where parallel testing against reference inhibitors (PLX3397, GW2580) provides internal calibration. The compound's defined molecular weight (378.47) and solubility in DMSO (≥10 mM) [1] enable preparation of standardized stock solutions for dose-response experiments. However, users must acknowledge that without selectivity data, observed cellular phenotypes cannot be attributed solely to CSF-1R inhibition. Recommended use: biochemical counter-screen alongside a well-characterized CSF-1R inhibitor with documented selectivity.

Structure-Activity Relationship (SAR) Studies on Distinct Chemotype

c-Fms-IN-13 (C22H26N4O2, CAS 885704-58-5) [1] represents a chemical scaffold distinct from the pyrrolopyridine core of PLX3397 and the aminopyrimidine core of BLZ945. For medicinal chemistry programs exploring alternative CSF-1R binding modes or seeking to circumvent intellectual property constraints associated with clinically advanced inhibitors, c-Fms-IN-13 offers a starting point for SAR expansion. The compound's potency (IC50 17 nM) is sufficient to confirm on-target engagement, though users should independently verify kinase selectivity to contextualize SAR findings.

Anti-Inflammatory Pathway Interrogation (With Qualifications)

c-Fms-IN-13 is described in vendor documentation as an anti-inflammatory agent [1]. CSF-1R signaling regulates macrophage polarization and inflammatory cytokine production, making the target relevant to inflammatory disease models. However, the absence of cellular IC50 data for M-CSF-stimulated macrophage proliferation or cytokine release assays means that effective concentrations in cellular contexts are unknown. Users intending to study inflammatory pathways should first perform pilot dose-response experiments in their cellular system of interest to establish the working concentration range. c-Fms-IN-13 should not be assumed to replicate the anti-inflammatory effects of GW2580 or BLZ945 without empirical validation.

NOT Recommended: In Vivo Studies Without Prior PK Characterization

Based on the complete absence of published in vivo pharmacokinetic, bioavailability, or efficacy data, c-Fms-IN-13 is not recommended for in vivo studies unless the user intends to perform comprehensive PK/PD characterization as a primary objective. Alternative CSF-1R inhibitors with established in vivo pharmacology (PLX3397 for microglia depletion and tumor microenvironment studies [1]; GW2580 for arthritis and inflammation models ; BLZ945 for CNS applications ) provide validated dosing regimens and exposure-response relationships that reduce experimental uncertainty. The procurement of c-Fms-IN-13 for in vivo use represents a high-risk decision with undefined probability of achieving target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for c-Fms-IN-13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.